Iodophenpropit

Description

Historical Trajectory and Initial Research Context of Iodophenpropit

This compound, with the formal name N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea, emerged as a significant tool in pharmacology in the early 1990s. tocris.com Initial research focused on developing potent and selective ligands for the histamine (B1213489) H3 receptor, which had been identified in 1983. nih.govwikipedia.org The development of this compound was a crucial step, providing researchers with a highly selective antagonist. wikipedia.org A key breakthrough was the creation of its radiolabeled form, [¹²⁵I]-iodophenpropit, first described in 1992. tocris.commedchemexpress.com This radioligand was instrumental because it allowed for the direct study and mapping of H3 receptor distribution in brain tissue with high affinity and specificity. wikipedia.orgmedchemexpress.comsemanticscholar.org Early studies characterized the binding of [¹²⁵I]-iodophenpropit to rat cortex membranes as saturable, reversible, and of high affinity, establishing it as the first selective radiolabeled H3 receptor antagonist. tocris.commedchemexpress.com These initial investigations confirmed its utility as a powerful research tool for exploring the histaminergic system. nih.gov

Evolution of Research Paradigms Surrounding Histamine H3 Receptor Antagonists, Including this compound

The study of histamine H3 receptor antagonists has evolved significantly since the receptor's discovery. nih.gov Initially, research was centered on imidazole-based compounds, like histamine itself, which led to the development of potent antagonists such as thioperamide (B1682323) and clobenpropit (B1669187). nih.govwikipedia.org However, these early imidazole-containing compounds faced challenges, including inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration. wikipedia.org

The development of this compound and other selective antagonists marked a paradigm shift, enabling more precise investigation of the H3 receptor's functions. nih.gov The H3 receptor was identified as a presynaptic autoreceptor that inhibits the synthesis and release of histamine. semanticscholar.orgtandfonline.com It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). semanticscholar.orgtandfonline.com This understanding positioned H3 receptor antagonists as potential tools for influencing a wide range of neurological processes. mdpi.com

A further evolution in the research paradigm was the discovery of the H3 receptor's constitutive activity—its ability to be active without an agonist. This led to the reclassification of many antagonists, including this compound, as inverse agonists because they can reduce this baseline receptor activity. nih.govacs.org This distinction is critical, as inverse agonism can have different physiological implications than simple antagonism. The focus of research has since expanded to include non-imidazole antagonists to overcome the limitations of earlier compounds, leading to drugs like pitolisant, the first H3 antagonist/inverse agonist approved for clinical use. nih.govresearchgate.net

Current State of Academic Research on this compound and its Significance in Receptor Pharmacology

This compound remains a cornerstone in receptor pharmacology, primarily as a reference compound and research tool. nih.gov Its high affinity and selectivity for the H3 receptor make it invaluable for in vitro studies, such as competitive binding assays and autoradiography, to characterize new H3 receptor ligands. nih.govcaymanchem.com The radiolabeled form, [¹²⁵I]-iodophenpropit, continues to be used for mapping H3 receptor distribution in various animal tissues. wikipedia.orgsemanticscholar.org

Recent research has also uncovered additional complexities in this compound's pharmacological profile. Studies have shown that besides its high affinity for the H3 receptor, it can also interact with other receptors at higher concentrations, including serotonin 5-HT3, α2-adrenergic, and sigma receptors. nih.govnih.gov Furthermore, research has identified this compound as a subunit-selective N-methyl-D-aspartate (NMDA) receptor antagonist. caymanchem.comnih.gov This "off-target" activity, while a limitation for therapeutic development, provides new avenues for research, suggesting that some of its observed effects in vivo might involve modulation of receptors other than H3. nih.gov This highlights the compound's ongoing significance in exploring the intricate cross-talk between different neurotransmitter systems. nih.gov

Scope and Epistemological Framework of the Research Outline on this compound

The academic study of this compound is grounded in the epistemological framework of pharmacology, which seeks to understand the interactions between chemical substances and living systems. The research relies on a reductionist approach, isolating specific components—the receptor (H3) and the ligand (this compound)—to study their interaction in controlled environments.

The primary methodologies employed include:

Radioligand Binding Assays : These quantitative studies use [¹²⁵I]-iodophenpropit to measure its affinity (Kd) and the affinity of other unlabeled compounds (Ki) for the H3 receptor. medchemexpress.comnih.gov This method provides foundational data on the potency and selectivity of new chemical entities.

Functional Assays : These experiments measure the physiological response to receptor binding. For this compound, this includes measuring its ability to block the effects of H3 agonists on cellular processes, such as the inhibition of neurotransmitter release or changes in intracellular signaling molecules like cAMP. acs.orgcaymanchem.com

In Vivo Studies : Research in animal models uses this compound to probe the physiological roles of the H3 receptor in complex systems, such as its influence on seizure thresholds or cognitive functions. caymanchem.comnih.gov

The knowledge generated through these methods is iterative. Initial binding data inform functional assays, and the results from both guide in vivo experiments. The discovery of this compound's inverse agonist properties and its off-target activities are examples of how this scientific process refines our understanding, demonstrating that the characterization of a pharmacological tool is an ongoing process of discovery and re-evaluation.

Research Data Tables

Table 1: Pharmacological Profile of this compound

This table summarizes the binding affinity of this compound for the histamine H3 receptor and its functional activity.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kd) | 0.32 nM | Rat Cortex Membranes | medchemexpress.com |

| Binding Affinity (Ki) | 0.97 ± 0.06 nM | Rat Cortex Membranes | nih.gov |

| Antagonist Activity (pA₂) | 9.6 | Guinea Pig Intestine | caymanchem.com |

| Antagonist Activity (pA₂) | 9.12 ± 0.06 | Guinea-pig Jejunum | nih.gov |

| Inverse Agonist (EC₅₀) | 25.1 nM | Recombinant human H3 receptor | caymanchem.com |

Table 2: Receptor Selectivity Profile of this compound

This table details the binding affinities (Ki) of this compound for various neurotransmitter receptors, illustrating its selectivity for the H3 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Histamine H3 | 0.97 nM | Rat Cortex | nih.gov |

| Histamine H1 | 1,710 nM | Guinea-pig | nih.gov |

| Histamine H2 | 2,280 nM | Human | nih.gov |

| Serotonin 5-HT3 | 11 nM | Rat | nih.gov |

| α2-Adrenoceptor | 120 nM | Rat | nih.gov |

| Sigma Receptor | 170 nM | Rat | nih.gov |

| NMDA (NR1/NR2A) | 1,300 nM (IC₅₀) | Rat Recombinant | caymanchem.com |

| NMDA (NR1/NR2B) | 1,400 nM (IC₅₀) | Rat Recombinant | caymanchem.com |

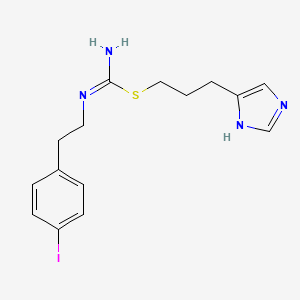

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHYDQAARZKHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20273996 | |

| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145196-88-9 | |

| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145196-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophenpropit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145196889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOPHENPROPIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SH45L9H3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Iodophenpropit

Established Synthetic Routes for Iodophenpropit

The synthesis of this compound, like other S-alkyl-N-alkylisothioureas, can be approached through several established routes. These methods generally involve the formation of the isothiourea bridge by coupling two key precursor fragments.

Classical Approaches to this compound Synthesis

The classical synthesis of this compound and related isothiourea-based histamine (B1213489) H₃ antagonists typically involves the reaction between an amine and an isothiocyanate or a precursor thereof. This foundational approach focuses on the construction of the N'-[2-(4-iodophenyl)ethyl]imidothiocarbamate core.

The general strategy relies on two primary precursors:

3-(1H-imidazol-5-yl)propanethiol: This fragment provides the essential imidazole (B134444) pharmacophore required for H₃ receptor interaction.

2-(4-iodophenyl)ethanamine: This provides the substituted aromatic tail, which contributes to the compound's affinity and selectivity.

The key step is the coupling of these two fragments. A common method involves the reaction of the amine precursor with a thiourea-forming reagent. For instance, the amine can be reacted with a suitable isothiocyanate under basic conditions to form the isothiourea linkage. An alternative classical route involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then reacted with the appropriate amine.

A representative classical synthesis for a compound of this class is summarized in the table below, illustrating the general sequence of reactions.

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Amine Synthesis | Reduction of 4-iodophenylacetonitrile | Preparation of the 2-(4-iodophenyl)ethanamine precursor. |

| 2 | Thiol Synthesis | Conversion of histamine or a derivative | Preparation of the 3-(1H-imidazol-5-yl)propanethiol precursor. |

| 3 | Isothiourea Formation | Reaction of the amine with an activated thiocarbonyl species derived from the thiol. | Coupling of the two key fragments to form the final product. |

Methodological Advancements in this compound Synthesis

Research into the synthesis of isothiourea-containing compounds has led to more efficient and versatile methodologies. While not always applied specifically to this compound, these advancements are directly relevant to its synthesis and the generation of its analogues. One significant advancement involves the use of novel isothiocyanate reagents that facilitate cleaner reactions and higher yields.

For example, efficient syntheses of the closely related H₃ antagonist clobenpropit (B1669187) have been developed using reagents like 3-phenylpropionyl isothiocyanate (PPI) and 2-nitrophenylacetyl isothiocyanate (NPAI). nih.gov These approaches offer improvements over classical methods by providing alternative pathways for the formation of the S-alkyl-N-alkylisothiourea core structure. nih.gov The use of such reagents can simplify the reaction setup and purification processes, making the synthesis more amenable to library generation for structure-activity relationship studies.

Precursor Chemistry and Intermediate Analysis in this compound Synthesis

The successful synthesis of this compound is critically dependent on the purity and correct structure of its precursors and intermediates. In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. The two principal precursors for this compound are:

Histamine-derived fragment: Typically 3-(1H-imidazol-4-yl)propylamine or a related thiol. The synthesis of this component often starts from histamine itself or a protected imidazole derivative, which is then elaborated to introduce the three-carbon chain.

Iodinated phenyl fragment: 2-(4-iodophenyl)ethanamine. This precursor is commonly synthesized from 4-iodobenzaldehyde or 4-iodophenylacetic acid through standard functional group transformations.

Throughout the synthesis, the analysis of intermediates is crucial to ensure the reaction is proceeding as expected and to confirm the structure of the products at each step. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the precise structure of intermediates and the final product, confirming the connectivity of atoms and the presence of key functional groups.

Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming their identity.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=N, and C-S bonds, which are characteristic of the isothiourea moiety.

Strategies for Chemical Derivatization of this compound for Research Applications

Chemical derivatization involves modifying the this compound structure to create new molecules (analogues) with specific properties tailored for research. These modifications are instrumental in receptor mapping and in probing the molecular mechanisms of receptor interaction.

Synthesis of Radiolabeled this compound Analogues for Receptor Mapping

Radiolabeling is a key derivatization strategy that allows for the visualization and quantification of histamine H₃ receptors in tissues. The ¹²⁵I-radiolabeled form of this compound has been extensively used to map the distribution of H₃ receptors in the brain. wikipedia.org

The synthesis of [¹²⁵I]this compound typically involves the introduction of the iodine-125 radioisotope in the final steps of the synthesis to maximize radiochemical yield and specific activity. This is often achieved through radio-iodination of a suitable, non-radioactive precursor. Common methods include:

Destannylation: A tributylstannyl precursor, where the iodine atom is replaced by a -Sn(Bu)₃ group, is synthesized first. This precursor is then reacted with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T), which results in the electrophilic substitution of the stannyl group with iodine-125.

Halogen Exchange: An alternative method is the isotopic exchange on the non-radioactive this compound molecule or a bromo-analogue, although this can sometimes lead to lower specific activity.

The resulting [¹²⁵I]this compound can then be used in receptor binding assays and autoradiography to study the density and localization of H₃ receptors with high sensitivity.

Structural Modification and Analogue Generation of this compound for Mechanistic Studies

Generating structural analogues of this compound is a cornerstone of medicinal chemistry used to investigate structure-activity relationships (SAR). firsthope.co.innih.gov These studies help to identify the key molecular features required for binding to the H₃ receptor and for antagonist activity. Modifications are systematically made to different parts of the molecule, and the resulting analogues are tested for their pharmacological properties.

Key structural modifications and their rationale are outlined in the following table:

| Molecular Target for Modification | Type of Modification | Rationale for Mechanistic Study | Example Analogue Class |

|---|---|---|---|

| Iodophenyl Ring | Varying the substituent (e.g., Cl, F, CH₃, NO₂) or its position (ortho, meta, para). | To probe the size, electronic, and lipophilicity requirements of the receptor's binding pocket. | Clobenpropit (chloro-substituted analogue). researchgate.net |

| Propyl Linker | Changing the length of the alkyl chain (e.g., ethyl, butyl). | To determine the optimal distance between the imidazole ring and the isothiourea group for receptor binding. | Homologous series with varying linker lengths. |

| Isothiourea Group | Replacing it with other hydrogen-bonding groups like guanidine or thiourea. mdpi.com | To evaluate the importance of the specific hydrogen bond donor/acceptor pattern of the isothiourea moiety. | Guanidine-based H₃ antagonists. mdpi.com |

| Imidazole Ring | Alkylation or substitution on the ring. | To understand the role of the imidazole's tautomeric states and nitrogen atoms in receptor interaction. | N-substituted imidazole derivatives. nih.gov |

Through the synthesis and evaluation of such analogues, researchers can build a comprehensive model of the H₃ receptor binding site, which is invaluable for the design of new therapeutic agents. researchgate.net For example, studies on clobenpropit analogues have provided insights into the structural requirements for dual activity at both histamine H₃ and H₄ receptors. researchgate.net

Development of Photoswitchable this compound Derivatives for Real-Time Photopharmacology

Photopharmacology is an innovative field that utilizes light to control the activity of bioactive molecules with high spatiotemporal precision. nih.gov This is achieved by incorporating a photoswitchable moiety, such as an azobenzene or diarylethene, into the structure of a drug. vu.nl Upon illumination with a specific wavelength of light, this moiety undergoes a reversible conformational change, altering the shape and polarity of the molecule. This change can, in turn, modulate the drug's pharmacological properties, such as its binding affinity or efficacy at its biological target. vu.nlvu.nl

For the histamine H₃ receptor (H₃R), the target of this compound, this approach has been successfully applied to develop tool compounds that allow for the optical control of receptor activity. vu.nlnih.gov Researchers have designed and synthesized H₃R ligands where a key structural component is replaced by an azobenzene group. The trans and cis isomers of the azobenzene, which are interconverted by light, often exhibit significantly different affinities and potencies for the H₃R. For example, the photoswitchable H₃R antagonist VUF14738 shows a 13.5-fold increase in affinity upon illumination, while the agonist VUF15000 displays a 20-fold drop in potency after photoisomerization. vu.nlnih.gov Another strategy, known as photocaging, involves attaching a photoremovable group (like BODIPY) to temporarily inactivate a ligand. Light is then used to cleave this group and release the active drug. nih.govresearchgate.net

While no photoswitchable derivatives of this compound have been specifically reported in the literature, its structure presents opportunities for such modification. One could envision replacing the central N'-[2-(4-iodophenyl)ethyl]carbamimidothioate core with a photoswitchable isostere. The goal would be to create two distinct isomers: one that retains the high-affinity binding of this compound and another that is significantly less active, enabling researchers to switch H₃R antagonism "on" or "off" in real-time within biological systems.

Table 1: Research Findings on Photoswitchable H₃R Ligands

| Compound | Type | Photoswitch Effect | Fold Change |

|---|---|---|---|

| VUF14738 | Antagonist | Increase in affinity | 13.5 |

| VUF14862 | Antagonist | Decrease in affinity | 11.2 |

| VUF15000 | Agonist | Decrease in potency | >20 |

| VUF25657 | Caged Agonist | Decrease in affinity | >100 |

Chiral Synthesis and Stereochemical Considerations in this compound Research

Stereochemistry is a critical aspect of pharmacology, as the biological targets of drugs, such as G-protein coupled receptors (GPCRs), are themselves chiral. Consequently, the different stereoisomers (enantiomers) of a chiral drug can exhibit vastly different binding affinities, efficacies, and metabolic profiles.

The structure of this compound is achiral, meaning it does not possess a stereocenter and therefore does not exist as a pair of enantiomers. However, the development of chiral derivatives of this compound could provide valuable tools for probing the stereochemical requirements of the H₃R binding pocket. Introducing a chiral center, for instance by adding a methyl or other alkyl group to the ethyl or propyl linkers of the this compound scaffold, would result in a racemic mixture of (R)- and (S)-enantiomers.

The synthesis of stereochemically pure versions of such hypothetical derivatives would require chiral synthesis methodologies. These approaches include:

Chiral Pool Synthesis: Starting the synthesis from an inexpensive, enantiomerically pure natural product.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the achiral starting material to direct the stereochemical outcome of a key reaction.

Asymmetric Catalysis: Employing a chiral catalyst, such as an enzyme or a metal-ligand complex, to favor the formation of one enantiomer over the other. Modern organocatalysis, using small organic molecules like isothioureas, has emerged as a powerful tool for enantioselective synthesis. rsc.org

Research into other H₃R ligands has demonstrated the importance of stereochemistry. For example, the compound αR, βS-dimethylhistamine was identified as a highly potent and selective chiral H₃R agonist, highlighting the sensitivity of the receptor to the specific three-dimensional arrangement of its ligands. nih.gov The synthesis and pharmacological evaluation of chiral this compound analogs could similarly lead to the discovery of more potent or selective antagonists and provide a more detailed understanding of the receptor's binding site topology.

Optimization of Laboratory-Scale Synthesis of this compound for Research Yields

The efficient synthesis of this compound is crucial for its availability in research, particularly for its use as a radioligand ([¹²⁵I]this compound) for mapping H₃ receptors. wikipedia.orgnih.gov While a specific, optimized laboratory-scale synthesis is not detailed in readily available literature, its structure as an S-alkyl isothiourea suggests a general synthetic strategy. This would likely involve the coupling of two key building blocks: 2-(4-iodophenyl)ethylamine and a derivative of 3-(1H-imidazol-4-yl)propanethiol, often via an isothiocyanate or carbodiimide intermediate. organic-chemistry.org

Optimizing such a synthesis for research-scale yields involves a systematic approach to several experimental variables. The goal is to maximize product formation while minimizing side reactions and simplifying purification. Key areas for optimization include:

Reagent and Catalyst Selection: The choice of coupling reagents, solvents, and bases can dramatically influence reaction efficiency. For isothiourea synthesis, various modern catalytic methods, including copper-catalyzed couplings, can offer improvements over traditional methods. organic-chemistry.org

Reaction Conditions: Temperature, concentration, and reaction time must be carefully controlled. A Design of Experiments (DoE) approach can be used to systematically screen conditions and identify the optimal combination of parameters to achieve the highest yield and purity.

Protecting Group Strategy: The imidazole and amine functional groups may require protection during the synthesis to prevent unwanted side reactions. The selection of protecting groups that can be applied and removed in high yield is essential.

By systematically investigating these parameters, a robust and efficient laboratory-scale synthesis can be developed, ensuring a reliable supply of this compound for pharmacological research.

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Area of Focus | Potential Impact on Yield |

|---|---|---|

| Starting Materials | Purity and stability of precursors | Prevents side reactions, improves conversion |

| Solvent | Polarity, aprotic vs. protic | Affects solubility and reaction rates |

| Temperature | Reaction kinetics | Controls reaction rate vs. decomposition |

| Base/Catalyst | Choice and loading | Drives reaction to completion, prevents byproducts |

| Reaction Time | Conversion rate | Ensures complete reaction without product degradation |

| Purification | Method (crystallization, chromatography) | Maximizes recovery of pure product |

Molecular Mechanisms and Target Interactions of Iodophenpropit

Identification and Characterization of Putative Molecular Targets for Iodophenpropit

This compound is a notable chemical compound primarily recognized for its interaction with the histamine (B1213489) H3 receptor. scbt.com Its unique halogenated structure, featuring an iodine atom, contributes to strong π-π stacking interactions with aromatic residues within the receptor. scbt.com This structural feature is associated with prolonged receptor occupancy, which in turn modulates intracellular signaling pathways. scbt.com Beyond its primary target, research has revealed that this compound also interacts with other receptor systems, highlighting a broader pharmacological profile.

This compound is a potent and selective antagonist for the histamine H3 receptor. medchemexpress.com Its high affinity for this receptor has been extensively documented through radioligand binding studies, where its iodinated form, [¹²⁵I]-iodophenpropit, serves as a crucial tool. nih.govtocris.com

Binding studies using [¹²⁵I]-iodophenpropit on rat cortex membranes have shown that it binds in a selective, saturable, and readily reversible manner. medchemexpress.com The dissociation constant (Kd), a measure of binding affinity, has been reported to be as low as 0.3 nM and 0.32 nM in different studies, indicating a very high affinity. medchemexpress.comrndsystems.com Another study on rat cerebral cortex membranes reported a Kd of 0.57 ± 0.16 nM. nih.gov The maximum binding capacity (Bmax) in the rat cerebral cortex was found to be 268 ± 119 fmol/mg of protein. nih.gov

The selectivity of this compound for the H3 receptor is evident as its binding is effectively displaced by other H3 receptor agonists and antagonists, while ligands for H1 and H2 receptors show very low potency in displacing it. nih.gov Interestingly, the displacement of [¹²⁵I]-iodophenpropit by certain H3 receptor antagonists like burimamide (B1668067) and dimaprit (B188742) occurs in a biphasic manner, which may suggest the existence of H3 receptor subtypes. nih.gov

Functionally, as an H3 receptor antagonist, this compound has a pA2 value of 9.12 ± 0.06 in the guinea-pig jejunum, a tissue with high expression of H3 receptors. nih.gov It has also been shown to increase the production of forskolin-induced cAMP in SK-N-MC cells that express the recombinant human H3 receptor, with an EC50 of 25.1 nM. caymanchem.com

Interactive Data Table: Histamine H3 Receptor Binding Affinity of this compound

| Parameter | Value | Tissue/Cell Line | Reference |

| Kd | 0.3 nM | Not specified | rndsystems.com |

| Kd | 0.32 nM | Not specified | medchemexpress.com |

| Kd | 0.57 ± 0.16 nM | Rat Cerebral Cortex Membranes | nih.gov |

| Ki | 0.97 ± 0.06 nM | Rat Cortex Membranes | nih.gov |

| pA2 | 9.12 ± 0.06 | Guinea-Pig Jejunum | nih.gov |

| EC50 | 25.1 nM | SK-N-MC cells (recombinant human H3 receptor) | caymanchem.com |

While this compound is a highly potent histamine H3 receptor antagonist, it also demonstrates interactions with other non-histaminergic receptors. scispace.com Notably, it has been identified as a subunit-selective antagonist of N-methyl-D-aspartate (NMDA) receptors. caymanchem.comnih.gov

Studies have shown that this compound inhibits NMDA receptors containing various NR2 subunits. caymanchem.com Specifically, it acts as an inhibitor of NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D subunit-containing NMDA receptors. caymanchem.com The inhibitory concentrations (IC50) for rat recombinant receptors are 1.3 µM for NR1/NR2A, 1.4 µM for NR1/NR2B, 9.7 µM for NR1/NR2C, and 14 µM for NR1/NR2D. caymanchem.com This indicates a degree of selectivity for NR2A and NR2B subunits. caymanchem.com

The interaction of this compound with the 5-hydroxytryptamine (5-HT)3 receptor has also been reported, with an IC50 of 1.57 ± 0.3 μM for inhibiting 5-HT responses. medchemexpress.com Further binding assays revealed that this compound has a relatively high affinity for the 5-HT3 receptor (Ki = 11 ± 1 nM), the α2-adrenoceptor (Ki = 120 ± 5 nM), and the sigma receptor (Ki = 170 ± 70 nM). nih.gov

Interactive Data Table: Non-Histaminergic Receptor Interactions of this compound

| Receptor Subtype | IC50 / Ki | Species/System | Reference |

| NR1/NR2A (NMDA) | 1.3 µM (IC50) | Rat recombinant | caymanchem.com |

| NR1/NR2B (NMDA) | 1.4 µM (IC50) | Rat recombinant | caymanchem.com |

| NR1/NR2C (NMDA) | 9.7 µM (IC50) | Rat recombinant | caymanchem.com |

| NR1/NR2D (NMDA) | 14 µM (IC50) | Rat recombinant | caymanchem.com |

| 5-HT3 | 1.57 ± 0.3 μM (IC50) | Not specified | medchemexpress.com |

| 5-HT3 | 11 ± 1 nM (Ki) | Not specified | nih.gov |

| α2-adrenoceptor | 120 ± 5 nM (Ki) | Not specified | nih.gov |

| Sigma receptor | 170 ± 70 nM (Ki) | Not specified | nih.gov |

This compound's interaction with NMDA receptors is characterized by allosteric modulation. researchgate.net It acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the primary agonists, glutamate (B1630785) and glycine (B1666218). nih.gov This suggests that this compound binds to a site on the NMDA receptor that is distinct from the agonist binding site, a hallmark of allosteric modulators. researchgate.netnih.gov

The inhibition of NR1/NR2B receptors by this compound is voltage-dependent, which is a characteristic of channel blockers. researchgate.net This indicates that its binding site may be located within the ion channel pore of the receptor. researchgate.net The identification of this compound as an allosteric modulator was facilitated by fluorescence-based screening assays designed to specifically detect such compounds. scispace.comnih.gov These assays utilize supramaximal concentrations of glutamate and glycine to minimize the detection of competitive antagonists. nih.gov The ability of this compound to act as a noncompetitive antagonist at NR1/NR2B NMDA receptors with submicromolar potency highlights the potential for developing compounds that can modulate both glutamate and histamine receptor systems. nih.gov

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound and related compounds, SAR studies have been crucial in understanding the molecular features necessary for their interaction with the histamine H3 receptor and other targets.

The development of this compound itself was an outcome of SAR studies on earlier H3 receptor antagonists like thioperamide (B1682323). ceu.es The introduction of an iodinated phenyl group in this compound was a key modification that led to a potent radioligand for H3 receptor binding assays. ceu.esimrpress.com SAR studies have explored various modifications to the core structure of H3 receptor ligands, including the imidazole (B134444) ring and the alkyl spacer, to optimize potency and selectivity. uni-regensburg.de For instance, the isothiourea group in this compound is a critical component for its antagonist activity at the H3 receptor. ugr.es

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical relationships between the chemical structure and biological activity of a series of compounds. wikipedia.org While specific QSAR models exclusively for this compound are not extensively detailed in the provided context, the principles of QSAR have been widely applied to the broader class of histamine H3 receptor ligands. researchgate.net

These models often utilize computational methods to correlate physicochemical properties and structural features of molecules with their binding affinities or functional activities. sygnaturediscovery.com For histamine H3 receptor antagonists, QSAR studies have been employed to design novel compounds with improved potency and selectivity. researchgate.net The development of such models relies on experimental data from a series of related compounds, like those derived from SAR studies of this compound and its analogs. These models can then be used to predict the activity of new, untested compounds, thereby guiding medicinal chemistry efforts. sygnaturediscovery.com

Both ligand-based and target-based approaches have been instrumental in understanding the SAR of this compound.

Ligand-based approaches focus on the properties of a set of known active molecules (ligands) to infer the necessary features for biological activity, especially when the three-dimensional structure of the receptor is unknown. sygnaturediscovery.com For this compound and other H3 antagonists, pharmacophore models have been developed based on the structures of potent ligands. uni-regensburg.de These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for binding to the H3 receptor. uni-regensburg.de The structural similarity of this compound to other biaryl compounds that act as NR2B antagonists has also been explored using ligand-based methods. researchgate.net

Biophysical Characterization of this compound-Target Interactions

The biophysical properties of this compound's interaction with its primary target, the histamine H3 receptor (H3R), have been extensively studied to understand its mechanism of action as a potent and selective antagonist.

Spectroscopic analysis, particularly through the use of its radiolabeled form, [¹²⁵I]-iodophenpropit, has been fundamental in characterizing its binding to the H3 receptor. nih.govuni-regensburg.de This radioligand allows for quantitative measurement of receptor binding sites in various tissues and cell preparations. nih.gov

Early studies established [¹²⁵I]-iodophenpropit as the first radiolabeled histamine H3 receptor antagonist. nih.gov Research using rat cortex membranes demonstrated that the binding of [¹²⁵I]-iodophenpropit is selective, saturable, and readily reversible. nih.govmedchemexpress.com Saturation binding experiments with [¹²⁵I]-iodophenpropit, radiolabeled to a high specific activity, showed that it binds to a single class of sites in rat cerebral cortex membranes. nih.gov Specific binding typically represents 50% to 60% of the total binding at concentrations near the dissociation constant, indicating a good signal-to-noise ratio for experimental assays. nih.gov The binding of [¹²⁵I]-iodophenpropit is effectively displaced by known H3-agonists and antagonists, while ligands for H1 and H2 receptors show very low potency, confirming its selectivity for the H3 receptor. nih.gov

The unique halogenated structure of this compound, containing an iodine atom, is suggested to facilitate strong π-π stacking interactions with aromatic residues within the H3 receptor's binding pocket. scbt.com This type of interaction contributes to its high-affinity binding and prolonged receptor occupancy. scbt.com Autoradiographic studies using [¹²⁵I]-iodophenpropit have also been crucial for mapping the heterogeneous distribution of H3 receptor binding sites throughout the rat brain, revealing high densities in areas like the cerebral cortex, caudate-putamen, and hippocampus. nih.gov

A variety of advanced techniques have been employed to provide a detailed quantitative understanding of this compound's binding affinity and kinetics at the H3 receptor. These methods range from classic radioligand binding assays to more complex functional and real-time kinetic analyses. semanticscholar.orgsygnaturediscovery.com

Radioligand Binding Assays Radioligand binding assays are considered a gold standard for determining the affinity of ligands to their target receptors. giffordbioscience.com Saturation studies with [¹²⁵I]-iodophenpropit have been used to determine its equilibrium dissociation constant (KD) and the maximal binding capacity (Bmax) in various tissues. nih.govnih.govnih.gov For instance, in rat cortex membranes, [¹²⁵I]-iodophenpropit was found to have a high affinity with a KD of approximately 0.32 nM to 0.57 nM. nih.govnih.govmedchemexpress.com In the rat hippocampus, a similar high affinity was observed with a KD of 0.33 nM. nih.gov Competition binding assays, where this compound competes with the binding of a radiolabeled ligand, are used to determine its inhibitory constant (Ki). giffordbioscience.com

Table 1: Binding Affinity of this compound at Histamine H3 Receptors

| Preparation | Radioligand | Assay Type | Affinity Constant (KD/pKi) | Reference |

|---|---|---|---|---|

| Rat Cortex Membranes | [¹²⁵I]-Iodophenpropit | Saturation | KD = 0.32 nM | nih.govmedchemexpress.com |

| Rat Cortex Membranes | [¹²⁵I]-Iodophenpropit | Saturation | KD = 0.57 nM | nih.gov |

| Rat Hippocampus | [¹²⁵I]-Iodophenpropit | Saturation | KD = 0.33 nM | nih.gov |

| Human H3 Receptor | Various | Competition | pKi = 8.2–8.7 | unipd.itunimi.it |

Functional Assays and Schild Analysis Schild analysis is a functional method used to characterize antagonists and determine their affinity (pA2 value) without requiring a radiolabeled form of the antagonist. nih.gov This analysis involves measuring the shift in the concentration-response curve of an agonist in the presence of different concentrations of the antagonist. For this compound, Schild plot analysis has confirmed its competitive antagonism at the human H3 receptor expressed in CHO cells. nih.govmdpi.com The resulting Schild slopes were not significantly different from unity, which is characteristic of a competitive antagonist. mdpi.com

Bioluminescence Resonance Energy Transfer (BRET) More advanced, real-time techniques such as Bioluminescence Resonance Energy Transfer (BRET) have been utilized to study the kinetics of this compound binding in living cells. semanticscholar.orgresearchgate.net BRET-based assays that monitor G-protein activation can be used to probe the duration of receptor antagonism. semanticscholar.org In studies comparing this compound with other H3R antagonists, BRET assays allowed for the real-time monitoring of antagonist re-equilibration. mdpi.comresearchgate.net These experiments demonstrated that this compound acts as a competitive antagonist, as indicated by Schild regression slopes close to one, and helped to characterize its kinetic profile in a functional cellular environment. mdpi.com

Fluorescence-Based Screening A fluorescence-based assay measuring N-methyl-D-aspartate (NMDA) receptor-mediated changes in intracellular calcium was used to screen compound libraries and unexpectedly identified this compound as a noncompetitive antagonist of NMDA receptors, specifically those containing the NR1/NR2B subunits. nih.gov This highlights the utility of advanced screening techniques in identifying novel activities for known pharmacological tools.

Signal Transduction Pathway Modulation by this compound in Model Systems

As an antagonist at the H3 receptor, a G protein-coupled receptor (GPCR), this compound modulates intracellular signal transduction pathways by blocking the effects of the endogenous agonist, histamine. cymitquimica.comscispace.com

The histamine H3 receptor primarily couples to the Gi/o family of G-proteins. scispace.com Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). scispace.com

The interaction of the H3 receptor with G-proteins is often studied using non-hydrolyzable GTP analogues like GTPγS. nih.gov In competition binding experiments, the binding curves of H3 agonists are shifted to the right in the presence of GTPγS, which indicates that the receptor is coupled to a G-protein. nih.gov In contrast, the affinity of antagonists, including this compound, is not affected by GTPγS. nih.gov This lack of effect is a hallmark of neutral antagonists at GPCRs, confirming that this compound's binding is not dependent on the G-protein coupling state of the receptor. nih.gov

Modern BRET-based G-protein activation assays directly monitor the interaction between the receptor and the G-protein. mdpi.com In HEK293T cells co-expressing the human H3R and Gαi2, stimulation with an agonist causes a rapid increase in the BRET signal, indicating G-protein activation. mdpi.comresearchgate.net As an antagonist, this compound competitively inhibits this agonist-induced BRET signal, directly demonstrating its ability to prevent H3R-mediated G-protein activation. mdpi.comresearchgate.net

By blocking G-protein activation, this compound prevents the downstream cellular effects normally initiated by H3 receptor agonists. The H3 receptor is known to modulate several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and phospholipase A2 (PLA2) activation. scispace.com this compound's antagonism would block these agonist-driven events.

In vitro electrophysiology studies have provided further insight into its modulation of cellular function. In one study, the H3 agonist (R)-(-)-α-methylhistamine was shown to decrease the firing rate of certain neurons. nih.gov This effect was blocked by the application of this compound, demonstrating its ability to prevent H3R-mediated changes in neuronal excitability. nih.gov

Reporter gene assays are another tool to study downstream signaling. While primarily described as a neutral H3R antagonist, one study using a cAMP responsive element (CRE) controlled luciferase reporter gene assay found that this compound exerted strong partial agonistic activity at the human histamine H4 receptor (hH4R), suggesting potential for cross-reactivity and modulation of different signaling pathways depending on the receptor subtype and cellular context. plos.org

Furthermore, this compound has been shown to have effects on signaling pathways independent of the histamine system. A fluorescence-based screening assay revealed that it acts as a noncompetitive antagonist at specific NMDA receptor subtypes. nih.gov This action inhibits NMDA receptor-mediated ion currents and subsequent changes in intracellular calcium, indicating that this compound can modulate downstream signaling through glutamate receptors. nih.gov

Analytical Methodologies for the Research and Characterization of Iodophenpropit

Chromatographic Techniques for Iodophenpropit Analysis

Chromatographic methods are essential for separating this compound from impurities, byproducts, or complex biological matrices. ijpsjournal.com These techniques are foundational for both qualitative and quantitative analysis in pharmaceutical research. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. Its precision and reliability make it suitable for quality control and various research applications. nih.goviosrjournals.org A typical approach involves reversed-phase chromatography, which is well-suited for a molecule with the structural characteristics of this compound.

For purity analysis, the area percentage method is commonly employed. researchgate.net This method calculates the percentage of the main compound peak relative to the total area of all detected peaks in the chromatogram, providing a measure of purity. researchgate.net Quantification is achieved by creating a calibration curve from the HPLC responses of known concentrations of a pure this compound reference standard. The concentration of an unknown sample is then determined by comparing its HPLC response to this curve. iosrjournals.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength determined by the UV absorbance maximum of this compound |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is a powerful analytical tool for separating and analyzing volatile and semi-volatile compounds. ijpsjournal.com While direct analysis of this compound (MW: 414.3 g/mol ) may be challenging due to its molecular weight and polarity, GC can be applied, often following a derivatization step to increase volatility and thermal stability. nih.govnih.gov

In research settings, GC applications could include monitoring the synthesis of this compound by analyzing for volatile starting materials or impurities. scirp.org It is also employed in pharmacokinetic studies to determine the concentration of a drug and its metabolites in biological samples like blood or plasma. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for both identification and quantification. mdpi.com

Table 2: Potential GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane, 30m x 0.25mm) |

| Carrier Gas | Helium at a constant flow |

| Injector Temperature | 270 °C |

| Oven Program | Temperature ramp starting from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) |

| Ionization Mode (MS) | Electron Ionization (EI) |

| Detection Mode (MS) | Scan or Selected Ion Monitoring (SIM) |

Mass Spectrometric Approaches in this compound Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. nih.gov It is a critical tool for the characterization of chemical compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Structure Elucidation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing gas-phase ions from thermally labile and polar molecules without significant fragmentation. nih.govyoutube.com Given the presence of basic nitrogen atoms in its imidazole (B134444) ring and imidothiocarbamate group, this compound is expected to ionize efficiently in positive-ion ESI mode, primarily through protonation to form the [M+H]⁺ ion.

ESI-MS is used to confirm the molecular weight of synthesized this compound. The measured mass-to-charge ratio (m/z) of the protonated molecule should correspond to the calculated molecular weight based on its elemental formula (C₁₅H₁₉IN₄S). nih.gov Coupling ESI with high-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass, which can confirm the elemental composition of the molecule with high certainty. ijpras.com

Table 3: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₅H₂₀IN₄S⁺ | 415.0454 |

Tandem Mass Spectrometry (MS/MS) for this compound Metabolite Identification in Research Models

Tandem mass spectrometry (MS/MS) is an indispensable tool for identifying drug metabolites in complex biological matrices. ijpras.comyoutube.com This technique involves the selection of a precursor ion (e.g., the protonated molecular ion of a potential metabolite) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule.

In the context of this compound research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be used to analyze samples from in vitro or in vivo metabolism studies. youtube.com The system can be programmed to search for predicted metabolites based on common biotransformation pathways. When a candidate ion is detected, an MS/MS spectrum is acquired. By interpreting this spectrum and comparing it to the fragmentation pattern of the parent this compound molecule, the structure of the metabolite can be elucidated. nih.govbiorxiv.org

Table 4: Common Metabolic Biotransformations Monitored by MS/MS

| Biotransformation | Mass Change |

|---|---|

| Hydroxylation | +16 Da |

| N-dealkylation | Variable |

| S-oxidation | +16 Da |

| Hydrolysis | Variable |

Spectroscopic Methods for this compound Structural and Conformational Analysis

Spectroscopic techniques are used to probe the interaction of molecules with electromagnetic radiation, yielding critical information about chemical structure and functional groups.

For a newly synthesized compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the definitive method for complete structure elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous determination of atomic connectivity. Furthermore, quantitative NMR (qNMR) can serve as a primary method for determining purity with high accuracy, using a certified internal standard. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is another key technique used for structural confirmation. It identifies the various functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different chemical bonds.

Table 5: Key Functional Groups of this compound and Expected FTIR Absorption Bands

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amine / Imidazole | N-H stretch | 3200 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl Chain | C-H stretch | 2850 - 2960 |

| Imine / Imidazole | C=N stretch | 1600 - 1690 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement of the molecule. The most commonly used nuclei for organic compounds are proton (¹H) and carbon-13 (¹³C).

For this compound, ¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the iodophenyl ring, the protons of the ethyl chain, the propyl chain, and the imidazole ring. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings. For instance, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the iodine atom would also experience a downfield shift. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₄I) | 7.0 - 7.8 | 120 - 140 |

| Imidazole (C₃H₃N₂) | 6.8 - 7.5 | 115 - 135 |

| Methylene (CH₂) adjacent to S | 2.5 - 3.0 | 30 - 40 |

| Methylene (CH₂) adjacent to N | 2.7 - 3.3 | 40 - 50 |

| Methylene (CH₂) in alkyl chain | 1.5 - 2.5 | 20 - 30 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. These techniques provide a "molecular fingerprint" that is unique to the compound.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would also give rise to specific absorption bands. The presence of the C-I bond would be indicated by a low-frequency absorption, typically below 600 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the C-S bond would be expected to produce strong Raman signals. The specific Raman shifts would provide further confirmation of the molecular structure. While specific experimental IR and Raman spectra for this compound are not widely published, the analysis of its constituent functional groups allows for the prediction of its key vibrational bands.

Table 2: Expected Infrared Absorption and Raman Shift Regions for this compound

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| Imidazole C=N | Stretching | 1500 - 1650 | Moderate |

| C-N | Stretching | 1000 - 1350 | Moderate |

| C-S | Stretching | 600 - 800 | Strong |

| C-I | Stretching | 500 - 600 | Strong |

UV-Visible Spectroscopy for this compound Quantification and Interaction Studies

UV-Visible spectroscopy is a versatile analytical technique used for both qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For a molecule like this compound, which contains chromophores such as the iodophenyl and imidazole rings, UV-Vis spectroscopy can be employed to determine its concentration in a solution and to study its interactions with other molecules.

The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within its chromophoric systems. The iodophenyl group and the imidazole ring are the primary contributors to its UV absorption. The exact position of the λmax and the molar absorptivity (ε) would depend on the solvent used and the pH of the solution. By constructing a calibration curve of absorbance versus concentration at a fixed wavelength (usually the λmax), the concentration of this compound in an unknown sample can be accurately determined according to the Beer-Lambert law.

Furthermore, UV-Vis spectroscopy can be utilized to study the binding of this compound to its target receptor, the histamine (B1213489) H3 receptor, or other biomolecules. When this compound binds to a protein, changes in its local environment can lead to shifts in its absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) and/or changes in its molar absorptivity (hyperchromicity or hypochromicity). These spectral changes can be monitored to determine binding constants and to gain insights into the nature of the interaction.

Radiometric Assays for this compound Receptor Binding Studies

Radiometric assays are a highly sensitive and specific method for studying the binding of ligands to their receptors. In the context of this compound, radiolabeled versions of the compound, most notably [¹²⁵I]this compound, have been instrumental in characterizing its interaction with the histamine H3 receptor.

These assays typically involve incubating a source of the H3 receptor (e.g., brain tissue homogenates or cell lines expressing the receptor) with radiolabeled this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity associated with the receptor-bound fraction is measured. This allows for the determination of key binding parameters such as the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.

Saturation binding experiments, where increasing concentrations of [¹²⁵I]this compound are incubated with the receptor preparation, are used to determine the Kd and Bmax values. Competition binding assays, where a fixed concentration of [¹²⁵I]this compound is co-incubated with varying concentrations of a non-radiolabeled competitor (including this compound itself or other H3 receptor ligands), are employed to determine the binding affinities (Ki) of these competing compounds.

Research has demonstrated that [¹²⁵I]this compound binds to rat and mouse brain membranes with high affinity and selectivity. The binding is saturable and reversible, fulfilling the criteria for a suitable radioligand for H3 receptor studies. nih.gov

Table 3: Radiometric Binding Data for [¹²⁵I]this compound

| Parameter | Value (Rat Cortex) | Value (Mouse Brain) | Reference |

| Kd (Dissociation Constant) | 0.32 nM | 0.048 nM (pKd 9.31) | nih.gov |

| Bmax (Maximum Binding Sites) | 209 fmol/mg protein | 290 fmol/mg protein | nih.gov |

Development and Validation of Bioanalytical Assays for this compound in Experimental Matrices

The development and validation of robust bioanalytical assays are critical for the quantitative determination of this compound and its metabolites in biological matrices such as plasma, serum, urine, and tissue homogenates. These assays are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. While specific validated bioanalytical methods for this compound are not extensively detailed in publicly available literature, the general principles and methodologies for such assays are well-established. A common and powerful technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase would be selected to achieve good separation of this compound and its potential metabolites from endogenous matrix components.

Mass Spectrometric Detection: A tandem mass spectrometer would be used for detection. This involves optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions (multiple reaction monitoring - MRM) for both this compound and an internal standard. The use of MRM provides high selectivity and sensitivity.

Once a method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

For a compound like this compound, a validated LC-MS/MS assay would be the method of choice for its reliable quantification in preclinical and clinical studies.

Table 4: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (RSD) | ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥0.99 |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Consistent and reproducible |

| Stability | Analyte concentration within ±15% of the initial concentration |

Biochemical and Cellular Research on Iodophenpropit in Model Systems

Effects of Iodophenpropit on Isolated Enzyme Systems (e.g., Carbonic Anhydrase)

Research into the effects of this compound on isolated enzyme systems has revealed interactions beyond its primary targets, the histamine (B1213489) receptors. Notably, studies have explored its influence on carbonic anhydrases (CAs) and N-methyl-D-aspartate (NMDA) receptors.

Histamine and its derivatives have been identified as activators of various carbonic anhydrase isoforms, enzymes crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. caymanchem.com CAs are involved in numerous physiological processes, and their activation can enhance cognitive functions like memory. plos.org While a broad range of histamine-related compounds have been investigated for their CA-activating properties, specific data on this compound's direct activating or inhibitory constants for isolated CA isoforms is not extensively detailed in the available literature. caymanchem.com However, the general class of histamine derivatives is known to interact with these enzymes, suggesting a potential area for further investigation. plos.org

More definitive findings exist regarding this compound's effect on NMDA receptors, which are ligand-gated ion channels crucial for synaptic transmission. In studies using recombinant rat NMDA receptors expressed in cell lines, this compound was identified as a subunit-selective inhibitor. bioivt.com It demonstrated inhibitory activity across various NR1/NR2 subunit combinations, with the most potent inhibition observed at NR1/NR2A and NR1/NR2B-containing receptors. bioivt.com This indicates that some of the physiological effects observed for this compound in vivo could potentially involve the modulation of glutamatergic neurotransmission through NMDA receptor antagonism, in addition to its effects on the histaminergic system.

Investigation of this compound's Impact on Cellular Signaling Cascades in Cultured Cells

This compound's primary role as a histamine H3 receptor antagonist means it fundamentally impacts intracellular signaling cascades by blocking the effects of histamine or the receptor's constitutive activity. bioivt.comnih.gov The H3 receptor is canonically coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) 3'-5'-monophosphate (cAMP). nih.gov

In cultured cells engineered to express the human H3 receptor, such as SK-N-MC cells, this compound demonstrates its antagonistic action by functioning as an inverse agonist. bioivt.com It reverses the constitutive activity of the H3 receptor, leading to an increase in forskolin-stimulated cAMP production. bioivt.com Beyond the cAMP pathway, H3 receptor activation is linked to several other signaling events, including the activation of phospholipase A2, mitogen-activated protein kinases (MAPK), and the phosphatidylinositol 3-kinase (PI3K) pathway, as well as the inhibition of voltage-activated Ca2+ channels. nih.gov As an antagonist, this compound would be expected to block these histamine-induced signaling events.

Furthermore, research in HEK293T cells using a Bioluminescence Resonance Energy Transfer (BRET)-based G protein-activation assay has visualized the antagonistic effects of this compound at the H3 receptor in real-time, confirming its ability to prevent agonist-induced G-protein activation. medchemexpress.com Studies have also shown that this compound can exhibit partial agonistic activity at the histamine H4 receptor in certain cellular systems, such as in Ca2+ mobilization assays in HEK293 cells, indicating its potential to initiate or modulate other signaling pathways depending on the receptor subtype and cellular context. psu.edu

The influence of this compound on cellular signaling cascades extends to the downstream modulation of gene and protein expression. A direct demonstration of this is seen in reporter gene assays. In HEK293T cells expressing histamine H4 receptors, this compound was shown to exert partial agonistic activity, leading to the modulation of a luciferase reporter gene controlled by a cAMP responsive element (CRE). psu.edu This finding illustrates that by interacting with a G-protein coupled receptor, this compound can influence transcription factors that bind to specific DNA elements, thereby altering gene expression. psu.edu

While direct studies mapping global changes in gene or protein expression following this compound treatment are limited, its known signaling effects allow for inferred impacts. For example, activation of the H3 receptor in primary cultures of mouse cerebral cortex neurons has been shown to increase the expression of anti-apoptotic proteins. nih.gov As an antagonist or inverse agonist, this compound would block this effect, potentially altering the expression profile of proteins involved in cell survival pathways. Similarly, by modulating MAPK and PI3K pathways, this compound could indirectly influence the expression of a wide array of genes involved in cell growth, differentiation, and metabolism. nih.gov

The biological effects of this compound in cellular assays are consistently shown to be concentration-dependent. The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which vary depending on the specific cellular system and endpoint being measured.

In functional assays using SK-N-MC cells that stably express the recombinant human H3 receptor, this compound acts as an inverse agonist, increasing cAMP production with an EC50 value of 25.1 nM. bioivt.com Its potency as an antagonist at NMDA receptors has also been quantified, showing subunit selectivity. The IC50 values for inhibition of rat recombinant NMDA receptors were 1.3 µM for NR1/NR2A, 1.4 µM for NR1/NR2B, 9.7 µM for NR1/NR2C, and 14 µM for NR1/NR2D. bioivt.com Furthermore, in assays on NG108-15 cells, this compound was found to inhibit 5-hydroxytryptamine (5-HT) responses with an IC50 of 1.57 µM. nih.gov These data highlight that the concentration required for this compound to elicit a biological response varies significantly depending on its molecular target.

| Target | Cell System/Model | Effect | Potency | Reference |

|---|---|---|---|---|

| Histamine H3 Receptor | SK-N-MC Cells | Inverse Agonism (cAMP increase) | EC50 = 25.1 nM | bioivt.com |

| NMDA Receptor (NR1/NR2A) | Recombinant Rat Receptors | Inhibition | IC50 = 1.3 µM | bioivt.com |

| NMDA Receptor (NR1/NR2B) | Recombinant Rat Receptors | Inhibition | IC50 = 1.4 µM | bioivt.com |

| NMDA Receptor (NR1/NR2C) | Recombinant Rat Receptors | Inhibition | IC50 = 9.7 µM | bioivt.com |

| NMDA Receptor (NR1/NR2D) | Recombinant Rat Receptors | Inhibition | IC50 = 14 µM | bioivt.com |

| 5-HT3 Receptor | NG108-15 Cells | Inhibition of 5-HT responses | IC50 = 1.57 µM | nih.gov |

Cellular Uptake and Intracellular Distribution Studies of this compound in Model Cell Lines

While this compound is widely used in in vitro studies with various model cell lines (including HEK293, SK-N-MC, and C6 glioma cells) to probe receptor function, detailed investigations into its specific mechanisms of cellular uptake and its subsequent intracellular distribution are not extensively documented. bioivt.compsu.edunih.gov The research focus has predominantly been on its interaction with cell surface membrane receptors, such as histamine and NMDA receptors. bioivt.comarxiv.org

The most relevant data on the compound's distribution come from ex vivo autoradiography studies using the radiolabeled form, [125I]this compound, in non-human brain tissue. These studies reveal a heterogeneous distribution that corresponds with the known density of histamine H3 receptors. nih.gov In rat and pig brain sections, the highest concentrations of [125I]this compound binding are observed in the substantia nigra, nucleus accumbens, caudate, and cortex. nih.govnih.gov This demonstrates that in a complex biological environment, the distribution of this compound is primarily governed by its affinity for its receptor targets. High uptake has also been noted in the choroid plexus and pineal gland, which may be related to both high receptor density and potential metabolic processes. nih.gov

Metabolic Transformation Pathways of this compound in Non-Human Biological Systems

Investigations into the fate of this compound in non-human biological systems have identified metabolic transformation as a key process. The primary metabolic pathway reported for this compound in rats is deiodination. nih.gov Studies using [125I]this compound have shown that following systemic administration, the compound undergoes metabolism that can result in the cleavage of the iodine atom from the phenyl group. nih.gov

This metabolic process is inferred from in vivo and ex vivo findings. For instance, after administration of a similar iodinated H3 receptor radiopharmaceutical, high levels of radioactivity were detected in the thyroid and choroid plexus. nih.gov This pattern is characteristic of the uptake of free radioactive iodide by the sodium-iodide symporter, suggesting that the parent compound was deiodinated in vivo. nih.gov Furthermore, HPLC analysis of plasma from rats administered a similar compound revealed the presence of more polar metabolites compared to the parent drug, confirming that biotransformation occurs systemically. nih.gov Another study in rabbits, which examined the effect of this compound on liver enzymes, indirectly points to the liver as a site of metabolic activity. arxiv.org

The metabolic transformation of this compound is mediated by enzymatic processes, as evidenced by studies on ex vivo preparations. While specific assays using liver microsomes or S9 fractions to comprehensively profile the enzymatic biotransformation of this compound are not detailed in the available literature, evidence from brain slice studies points to its degradation. In electrophysiological experiments using rat brain slices, it is noted that enzymatic degradation can be a factor that hampers drug access to receptors, implying the presence of active metabolic enzymes within this ex vivo tissue preparation. psu.edu

The key identified transformation, deiodination, is catalyzed by a class of enzymes known as deiodinases. While these enzymes are most famous for their role in thyroid hormone activation (converting T4 to T3), they are present in various tissues, including the brain. Stress has been shown to markedly increase the activity of type II deiodinase in the rat brain. The observation that this compound is deiodinated in vivo strongly suggests the involvement of these or similar enzymes in its biotransformation. nih.gov However, direct experiments confirming this compound as a substrate for specific deiodinase isoforms or other metabolic enzymes like Cytochrome P450s in ex vivo systems have yet to be reported.

Non-Enzymatic Degradation of this compound in Biological Milieu

The stability of a chemical compound within a biological milieu, such as cell culture media or biological buffers, is critical for the interpretation of in vitro research findings. Non-enzymatic degradation, driven by chemical and physical factors in the environment, can alter the effective concentration of the compound and potentially produce active byproducts. While specific studies exhaustively detailing the non-enzymatic degradation of this compound are not extensively documented in the reviewed literature, general principles of chemical stability in aqueous, protein-containing solutions allow for an informed discussion of its potential degradation pathways.